Comparative Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture
The (R)-enantiomer exhibits a distinct and quantifiable optical rotation that differentiates it from the racemic mixture. While the racemic mixture (CAS 44565-27-7) has a specific rotation near 0° , the enantiopure (R)-isomer has a specific rotation of +14.5° (neat) . This difference provides a direct analytical method for quality control and verification of the chiral purity of the procured material.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +14.5° (neat) |
| Comparator Or Baseline | Racemic 4-Amino-2-methyl-1-butanol (CAS 44565-27-7): ~0° |
| Quantified Difference | Absolute difference of ~14.5° |
| Conditions | Measured at 20°C using neat liquid (without solvent). |
Why This Matters
For procurement, this quantifiable property is essential for identity verification and confirming that the supplied material is indeed the desired single enantiomer and not a racemic mixture, which is crucial for chiral synthesis.
